2-Ethyl-5-phenyl-1,3-oxazole
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Overview
Description
2-Ethyl-5-phenyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Synthetic Routes and Reaction Conditions:
Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes.
Van Leusen Reaction: This involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC).
Industrial Production Methods:
Flow Synthesis: A rapid flow synthesis of oxazolines followed by their oxidation to oxazoles using manganese dioxide.
Cyclodehydration: Using reagents such as Burgess’ reagent, Mitsunobu reagent, or Martin sulfurane.
Types of Reactions:
Oxidation: Oxidative aromatization of oxazolines to oxazoles using reagents like manganese dioxide.
Substitution: Palladium-catalyzed direct arylation and alkenylation of oxazoles.
Cycloaddition: Oxazoles can undergo cycloaddition reactions, especially at the 2,5-positions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Palladium catalysts, phosphine ligands.
Cycloaddition: Dienophiles, electron-donating substituents.
Major Products:
Oxidation: Formation of aromatic oxazoles.
Substitution: Formation of arylated or alkenylated oxazoles.
Cycloaddition: Formation of pyridine or furan derivatives.
Scientific Research Applications
2-Ethyl-5-phenyl-1,3-oxazole has a wide range of applications in various fields:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-phenyl-1,3-oxazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Oxazoline: A precursor to oxazoles, used in similar synthetic applications.
Isoxazole: Another five-membered ring compound with similar biological activities.
Thiazole: Contains sulfur instead of oxygen, used in medicinal chemistry.
Uniqueness:
2-Ethyl-5-phenyl-1,3-oxazole: stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
69163-81-1 |
---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-ethyl-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C11H11NO/c1-2-11-12-8-10(13-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
UEBPNTQZRFNLAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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